molecular formula C16H15Cl2N5 B13989674 6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine CAS No. 69827-77-6

6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine

Cat. No.: B13989674
CAS No.: 69827-77-6
M. Wt: 348.2 g/mol
InChI Key: WBVZKLOYKPXFFQ-UHFFFAOYSA-N
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Description

2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2,4-diaminoquinazoline with 3,4-dichlorobenzylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting anti-cancer effects .

Properties

CAS No.

69827-77-6

Molecular Formula

C16H15Cl2N5

Molecular Weight

348.2 g/mol

IUPAC Name

6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C16H15Cl2N5/c1-23(10-3-4-12(17)13(18)7-10)8-9-2-5-14-11(6-9)15(19)22-16(20)21-14/h2-7H,8H2,1H3,(H4,19,20,21,22)

InChI Key

WBVZKLOYKPXFFQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)N=C(N=C2N)N)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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